(Z)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)cinnamamide
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Overview
Description
(Z)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)cinnamamide is an organic compound that features a thiazole ring, a naphthalene moiety, and a cinnamamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)cinnamamide typically involves the condensation of 4-(naphthalen-1-yl)thiazol-2(3H)-ylidene with cinnamoyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring or the naphthalene moiety can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and naphthalene rings.
Reduction: Hydrogenated derivatives with reduced double bonds.
Substitution: Functionalized derivatives with new substituents on the thiazole or naphthalene rings.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)cinnamamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it may have activity against certain diseases, and research is conducted to evaluate its efficacy and safety.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of (Z)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)cinnamamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)cinnamamide
- (Z)-N-(4-(phenyl)thiazol-2(3H)-ylidene)cinnamamide
- (Z)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)benzamide
Uniqueness
(Z)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)cinnamamide is unique due to the presence of both a naphthalene moiety and a cinnamamide group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2OS/c25-21(14-13-16-7-2-1-3-8-16)24-22-23-20(15-26-22)19-12-6-10-17-9-4-5-11-18(17)19/h1-15H,(H,23,24,25)/b14-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDKBYMSGKTOBP-BUHFOSPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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